Epilupeol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4439-99-0 |

|---|---|

Molekularformel |

C30H50O |

Molekulargewicht |

426.7 g/mol |

IUPAC-Name |

(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

MQYXUWHLBZFQQO-ISZJTHHZSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C |

Kanonische SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Epilupeol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Epilupeol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of epilupeol, a pentacyclic triterpenoid of the lupane class, focusing on its natural sources, distribution, and the methodologies for its study. While specific quantitative data for this compound remains limited in publicly available literature, this document compiles the current knowledge, drawing parallels with its well-studied isomer, lupeol, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound, also known as 3-epi-lupeol, has been identified in a limited number of plant species. The primary documented sources include:

-

Glochidion eriocarpum : This plant, belonging to the family Phyllanthaceae, is a significant source of this compound. The compound has been isolated from its aerial parts, as well as the roots and stem wood.

-

Neolitsea parvigemma : A member of the Lauraceae family, this plant has also been reported to contain this compound.

While the distribution of this compound appears to be less widespread than its 3β-hydroxy epimer, lupeol, it is likely present in other plant species that produce lupane-type triterpenoids. Further phytochemical screening of diverse plant genera is required to fully elucidate its distribution in the plant kingdom.

Quantitative Analysis

| Plant Species | Plant Part | Extraction Method | Analytical Method | Lupeol Concentration | Reference |

| Derris scandens | Not Specified | Soxhlet (Ethanol) | HPLC-DAD | - | [1] |

| Albizia procera | Not Specified | Soxhlet (Ethanol) | HPLC-DAD | 21.44 ± 0.89 mg/100g | [1] |

| Diospyros rhodocalyx | Not Specified | Soxhlet (Ethanol) | HPLC-DAD | 40.72 ± 0.40 mg/100g | [1] |

| Hygrophila schulli | Roots | Petroleum Ether | HPTLC | 5.02 ± 0.23% w/w | [2] |

| Hygrophila schulli | Aerial Parts | Petroleum Ether | HPTLC | 0.39 ± 0.11% w/w | [2] |

| Betula alnoides | Not Specified | Ethyl Acetate | HPTLC | 0.0168% | [2] |

| Strobilanthes ciliates | Aerial Parts | Petroleum Ether | HPTLC | 0.16 ± 0.02% w/w | [2] |

| Benincasa hispida | Leaves | Not Specified | TLC-Densitometry | 0.15% | [2] |

Table 1: Quantitative Data for Lupeol in Various Plant Sources. This table provides an overview of the concentration of lupeol found in different plants, offering a proxy for the potential abundance of related triterpenoids like this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of lupane-type triterpenes like this compound from plant materials. These are based on established methods for lupeol and can be adapted for this compound with appropriate optimization.

Extraction and Isolation Workflow

The extraction and isolation of this compound typically involve solvent extraction followed by chromatographic purification.

Figure 1: General workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The selected plant material (e.g., aerial parts of Glochidion eriocarpum) is air-dried or oven-dried at a low temperature (40-50°C) to remove moisture and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. Common solvents include methanol, ethanol, hexane, or chloroform. The choice of solvent can influence the efficiency of extraction and the profile of co-extracted compounds.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. A standard of this compound, if available, or comparison with literature Rf values can be used for identification.

-

Pooling and Further Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. Further purification can be achieved through techniques like preparative TLC or recrystallization to obtain pure this compound.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques for the quantification of triterpenoids.

Figure 2: A typical workflow for the quantification of this compound using HPLC.

Detailed Methodology (HPLC):

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of known concentrations are prepared by serial dilution.

-

Sample Preparation: An accurately weighed amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often effective.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm is suitable for triterpenoids lacking a strong chromophore.

-

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

This compound, as a lupane-type triterpenoid, is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which are responsible for the production of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps leading to the lupane skeleton and subsequent formation of this compound are outlined below.

Figure 3: Proposed biosynthetic pathway of this compound.

The biosynthesis of the lupane skeleton begins with the cyclization of 2,3-oxidosqualene, catalyzed by lupeol synthase, to form the lupenyl cation. The formation of lupeol (3β-hydroxyl) is a well-established step. The biosynthesis of this compound (3α-hydroxyl) likely proceeds through one of two potential routes:

-

Stereospecific Reduction: Oxidation of the initially formed lupeol to lupan-3-one, followed by a stereospecific reduction of the ketone to yield the 3α-hydroxyl group of this compound.

-

Direct Epimerization: A direct enzymatic epimerization of the 3β-hydroxyl group of lupeol to the 3α-position.

The precise enzymatic machinery responsible for the formation of the 3α-hydroxyl configuration in this compound is an area that warrants further investigation.

Conclusion

This compound is a naturally occurring triterpenoid with a distribution that is currently understood to be limited to a few plant species, most notably Glochidion eriocarpum. While quantitative data and specific experimental protocols for this compound are scarce, the extensive knowledge base for its isomer, lupeol, provides a strong foundation for future research. The methodologies for extraction, isolation, and quantification outlined in this guide can be readily adapted for the study of this compound. Further research is needed to fully characterize the natural distribution and concentration of this compound, as well as to elucidate the specific enzymatic steps in its biosynthesis. Such studies will be crucial for unlocking the potential of this and other related triterpenoids for applications in drug discovery and development.

References

In Vitro Biological Activities of Epilupeol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilupeol, a pentacyclic triterpenoid, is a naturally occurring compound found in various medicinal plants. As an isomer of the well-studied lupeol, this compound has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanism of its anticancer action involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Quantitative Data: Cytotoxicity of this compound and its Derivatives

| Cell Line | Compound | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | Lupeol | 80 µM | [1][2] |

| MCF-7 (Breast Cancer) | Lupeol | 42.55 µM | [3] |

| MDA-MB-231 (Breast Cancer) | Lupeol | 62.24 µM | [3] |

| MDA-MB-231 (Breast Cancer) | Pyrimidine-2(5H)-thione derivative of Lupeol | 27.13 ± 2.13 µM | [4] |

| HeLa (Cervical Cancer) | Pyrimidine-2(5H)-thione derivative of Lupeol | 45.95 ± 1.42 µM | [4] |

| A549 (Lung Cancer) | Pyrimidine-2(5H)-thione derivative of Lupeol | 46.27 ± 0.9 µM | [4] |

| PC-3 (Prostate Cancer) | Lupeol | Inhibition from 50-800 µM | [5] |

| GBC-SD (Gallbladder Carcinoma) | Lupeol | Dose-dependent inhibition | [6] |

| PCNA-1 (Pancreatic Cancer) | Lupeol | Dose- and time-dependent inhibition | [7] |

| HepG2 (Liver Cancer) | Lupeol dicarboxylic acid monoester derivative | 6.14 µM | [8] |

| LAC (Lung Adenocarcinoma) | Lupeol dicarboxylic acid monoester derivative | 2.38 µM | [8] |

Experimental Protocols

Cell Viability Assessment (MTT Assay) [1][5]

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: Cells are treated with varying concentrations of this compound (or Lupeol) dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

-

Cell Culture and Treatment: Cells are grown on coverslips in 24-well plates and treated with the IC50 concentration of this compound for 24 hours.

-

Staining: After incubation, the medium is removed, and the cells are washed with PBS. A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to each well.

-

Visualization: The stained cells are immediately visualized under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic/necrotic cells exhibit orange to red fluorescence.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several key signaling pathways. A primary mechanism is the induction of the intrinsic apoptotic pathway.

Caption: this compound induces apoptosis by regulating Bcl-2 family proteins.

This compound has also been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[7][9] Furthermore, it can suppress the EGFR/MMP-9 signaling pathway, thereby inhibiting cancer cell invasion and migration.[6]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Effects of Lupeol Acetate

| Assay | Concentration | Inhibition | Reference |

| Myeloperoxidase (MPO) Release (from human neutrophils) | 25 µg/mL | Significant inhibition | [10][11] |

| Myeloperoxidase (MPO) Release (from human neutrophils) | 50 µg/mL | Very effective inhibition | [10][11] |

Experimental Protocols

Inhibition of Myeloperoxidase (MPO) Release from Human Neutrophils [10][12]

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Stimulation: Neutrophils are stimulated with a phorbol ester like phorbol 12-myristate 13-acetate (PMA) to induce MPO release.

-

Treatment: The stimulated neutrophils are treated with different concentrations of this compound acetate.

-

MPO Activity Measurement: The supernatant is collected, and MPO activity is determined spectrophotometrically by measuring the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.

Signaling Pathways in Anti-inflammatory Activity

A central mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[13][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: this compound inhibits the NF-κB inflammatory pathway.

This compound also modulates other inflammatory pathways, including the reduction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[15]

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [16]

-

Reaction Mixture: A solution of DPPH in ethanol (e.g., 0.05 mM) is prepared.

-

Treatment: Different concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity. Ascorbic acid is often used as a positive control.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Enzyme Inhibitory Activity

This compound and its derivatives have been found to inhibit the activity of several enzymes implicated in various diseases.

Quantitative Data: Enzyme Inhibition by this compound

| Enzyme | Compound | IC50 Value | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Lupeol | 5.6 ± 0.9 µM | [17] |

| Cytochrome P450 1A2 (CYP1A2) | Lupeol | 59.42 µM | [18] |

| α-glucosidase | Benzylidene derivative of Lupeol | 202 µM | [19] |

Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay [17]

-

Reaction Buffer: A suitable reaction buffer is prepared (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and 2 mM EDTA).

-

Enzyme and Substrate: Recombinant human PTP1B and a substrate such as p-nitrophenyl phosphate (pNPP) are used.

-

Inhibition Assay: The reaction is initiated by adding the enzyme to the buffer containing the substrate and various concentrations of this compound.

-

Incubation and Measurement: The reaction mixture is incubated at 37°C, and the formation of the product (p-nitrophenol) is monitored spectrophotometrically at 405 nm.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways in Enzyme Inhibition

The inhibition of PTP1B by this compound is a non-competitive mechanism, meaning it binds to a site on the enzyme other than the active site, thereby reducing the enzyme's maximum velocity (Vmax) without affecting the substrate's binding affinity (Km).[17]

Caption: Non-competitive inhibition of PTP1B by this compound.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising bioactive compound with multifaceted therapeutic potential. Its ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, exhibit antioxidant effects, and inhibit disease-relevant enzymes makes it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this remarkable natural product.

References

- 1. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line | Semantic Scholar [semanticscholar.org]

- 3. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lupeol induces apoptosis and inhibits invasion in gallbladder carcinoma GBC-SD cells by suppression of EGFR/MMP-9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro antitumor activities of lupeol dicarboxylic acid monoester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phytojournal.com [phytojournal.com]

- 17. Inhibition of protein tyrosine phosphatase 1B by lupeol and lupenone isolated from Sorbus commixta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of cytochrome P450 inhibition and induction potential of lupeol and betulin in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Epilupeol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilupeol, a pentacyclic triterpenoid of the lupane skeleton, is a natural product found in various plant species, including Neolitsea parvigemma and Glochidion eriocarpum.[1][2] As a stereoisomer of the well-studied lupeol, this compound presents a unique spatial arrangement that influences its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and relevant experimental data for this compound, intended to support research and development in medicinal chemistry and pharmacology.

Molecular Structure and Stereochemistry

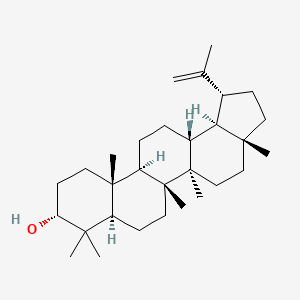

This compound, with the molecular formula C₃₀H₅₀O, is structurally characterized by a pentacyclic lupane framework with a hydroxyl group at the C-3 position and an isopropenyl group at the C-19 position.

2.1. Stereochemical Configuration

The defining feature of this compound is the stereochemistry at the C-3 position. Unlike lupeol, where the hydroxyl group is in the β-orientation (equatorial), this compound possesses a hydroxyl group in the α-orientation (axial). This seemingly minor difference in the spatial arrangement of a single functional group has significant implications for the molecule's overall conformation and its interactions with biological targets.

The absolute configuration of this compound is systematically defined by its IUPAC name: (1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol .[1][2][3]

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is provided below. For comparative purposes, data for its β-epimer, lupeol, are also included where relevant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1][2][3] |

| Molecular Weight | 426.7 g/mol | [1][2][3] |

| Exact Mass | 426.386166214 Da | [1][3] |

| CAS Number | 4439-99-0 | [1][3] |

| InChIKey | MQYXUWHLBZFQQO-ISZJTHHZSA-N | [1] |

| XlogP | 9.9 | [1][3] |

| Solubility | Soluble in DMSO | [2] |

Table 2: 13C NMR Chemical Shifts for this compound (3-epi-lupeol)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 38.8 |

| C-2 | 27.5 |

| C-3 | 76.4 |

| C-4 | 38.9 |

| C-5 | 55.4 |

| C-6 | 18.4 |

| C-7 | 34.3 |

| C-8 | 40.9 |

| C-9 | 50.5 |

| C-10 | 37.2 |

| C-11 | 21.0 |

| C-12 | 25.2 |

| C-13 | 38.1 |

| C-14 | 42.9 |

| C-15 | 27.5 |

| C-16 | 35.6 |

| C-17 | 43.1 |

| C-18 | 48.4 |

| C-19 | 48.0 |

| C-20 | 151.0 |

| C-21 | 29.9 |

| C-22 | 40.0 |

| C-23 | 28.0 |

| C-24 | 15.4 |

| C-25 | 16.1 |

| C-26 | 16.2 |

| C-27 | 14.6 |

| C-28 | 18.0 |

| C-29 | 109.4 |

| C-30 | 19.4 |

| Data sourced from SpectraBase. |

Note on X-ray Crystallography: To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the peer-reviewed literature. The definitive confirmation of its solid-state conformation and packing awaits such a study.

Experimental Protocols

4.1. Isolation and Purification of Lupane-Type Triterpenoids (General Protocol)

The following is a generalized protocol for the isolation and purification of lupane-type triterpenoids, such as this compound, from plant material. This protocol is based on methodologies reported for the isolation of lupeol and related compounds.

Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., n-hexane, ethyl acetate, or methanol) using maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components.

-

Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions containing the compound of interest are further purified by preparative TLC or recrystallization to obtain pure this compound.

4.2. Synthesis of this compound by Stereoselective Reduction of Lupenone (Representative Protocol)

This compound can be synthesized from lupenone, the oxidized form of lupeol, through the stereoselective reduction of the C-3 ketone. This reduction preferentially yields the axial 3α-hydroxyl group.

-

Reaction Setup: Lupenone is dissolved in a suitable solvent (e.g., anhydrous ethanol or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: A stereoselective reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of reducing agent and solvent can influence the stereoselectivity of the reduction.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material (lupenone) is consumed.

-

Workup: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathways

While research on this compound is less extensive than on its epimer, lupeol, initial studies indicate that it possesses significant biological activities.

5.1. Anti-inflammatory and Antioxidative Effects

This compound has demonstrated notable anti-inflammatory and antioxidative properties. In a study on phorbol 12-myristate 13-acetate-induced edema in mice, this compound exhibited a marked inhibitory effect with an inhibitory concentration (IC₅₀) of 0.83 μmol.[2] It has also been reported to inhibit cyclooxygenase-2 (COX-2) activity and nitric oxide (NO) production in activated macrophages.[2]

5.2. Cytotoxic Activity

This compound has also shown cytotoxic properties against various cancer cell lines, making it a compound of interest for further pharmacological investigation.[2] While specific IC₅₀ values for this compound across a range of cell lines are not widely published, data for the closely related lupeol provide a valuable reference.

Table 3: Comparative Cytotoxic Activity (IC₅₀ values in µM) of Lupeol

| Cancer Cell Line | Cancer Type | IC₅₀ of Lupeol (µM) | Reference |

| MCF-7 | Breast Cancer | 42.55 - 80 | [4] |

| MDA-MB-231 | Breast Cancer | 62.24 | [4] |

| HeLa | Cervical Cancer | 37.7 - 51.8 | [1] |

| KB | Oral Cancer | 37.7 - 51.8 | [1] |

| A-549 | Lung Cancer | 37.7 - 51.8 | [1] |

| LNCaP | Prostate Cancer | - | - |

| Note: The cytotoxic activity of this compound is an active area of research, and further studies are needed to establish a comprehensive profile. |

5.3. Potential Modulation of Signaling Pathways

The anti-inflammatory and anti-cancer effects of triterpenoids like lupeol are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the extensive research on lupeol provides a strong indication of its likely mechanisms of action.

One of the primary pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Lupeol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other downstream targets.[5][6][7][8] Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a naturally occurring pentacyclic triterpenoid with a distinct stereochemistry that sets it apart from its more extensively studied epimer, lupeol. The available data suggest that this compound holds promise as a bioactive compound with potential applications in the development of anti-inflammatory and anti-cancer agents. This technical guide has summarized the current knowledge on its molecular structure, stereochemistry, and biological activities, while also highlighting areas where further research is needed, particularly in the elucidation of its specific mechanisms of action and the acquisition of definitive crystallographic data. It is anticipated that continued investigation into this intriguing molecule will unveil its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 4439-99-0 | >98% [smolecule.com]

- 3. This compound | C30H50O | CID 5270628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Lupeol modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]

- 7. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Epilupeol from Neolitsea parvigemma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and potential biological significance of Epilupeol, a pentacyclic triterpenoid identified in Neolitsea parvigemma. This document details a synthesized experimental protocol for its extraction and purification, summarizes its physicochemical properties, and explores its potential mechanisms of action through signaling pathway diagrams based on current research on closely related compounds.

Introduction to Neolitsea parvigemma and Triterpenoids

Neolitsea parvigemma is a plant belonging to the Lauraceae family.[1][2] Plants of the genus Neolitsea are known to be rich sources of various secondary metabolites, including terpenoids, alkaloids, and flavonoids, which have shown a range of biological activities.[1][2][3] Triterpenoids, in particular, are a class of naturally occurring compounds with a basic skeleton derived from the cyclization of squalene. This compound is a lupane-type pentacyclic triterpenoid that has been identified as a constituent of Neolitsea parvigemma.[3] While specific research on the biological activities of this compound is emerging, studies on its isomer, lupeol, have demonstrated significant anti-inflammatory and cytotoxic effects, suggesting that this compound may possess similar therapeutic potential.[4][5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its isolation, characterization, and formulation in potential drug development applications.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | Not Applicable |

| Molecular Weight | 426.72 g/mol | Not Applicable |

| Appearance | White crystalline solid | Not Applicable |

| Melting Point | 198-200 °C | Not Applicable |

| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents; Insoluble in water. | Not Applicable |

| Storage | Store at -20°C for long-term stability. | Not Applicable |

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology for the isolation and purification of this compound from the leaves of Neolitsea parvigemma, based on established techniques for triterpenoid extraction from plant materials.[8][9][10]

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Neolitsea parvigemma are collected from a mature plant.

-

Authentication: The plant material is authenticated by a qualified botanist.

-

Drying and Pulverization: The leaves are shade-dried at room temperature for 7-10 days and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material (approximately 1 kg) is subjected to Soxhlet extraction with methanol (5 L) for 72 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous residue.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness. The chloroform fraction is typically enriched with triterpenoids.

Chromatographic Purification

-

Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel (60-120 mesh).

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a pre-coated silica gel plate with a mobile phase of n-hexane:ethyl acetate (8:2 v/v). Spots are visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Isolation of this compound: Fractions showing a prominent spot corresponding to the Rf value of a standard this compound sample are pooled, concentrated, and recrystallized from methanol to afford pure this compound.

Characterization

The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and by comparison with published data.

Potential Biological Activities and Signaling Pathways

Based on studies of the structurally similar triterpenoid lupeol, this compound is hypothesized to exhibit significant anti-inflammatory and cytotoxic activities.[4][5][6][7] The following sections and diagrams illustrate the potential signaling pathways that may be modulated by this compound.

Anti-Inflammatory Activity

This compound may exert its anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[4][6][7]

Figure 1. Proposed anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity (Anti-Cancer)

This compound may induce apoptosis in cancer cells through the modulation of the Akt signaling pathway and the intrinsic apoptotic pathway.[5][11][12]

Figure 2. Proposed cytotoxic signaling pathway of this compound.

Experimental Workflow

The overall experimental workflow for the isolation and characterization of this compound from Neolitsea parvigemma is summarized in the following diagram.

Figure 3. Experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound, a triterpenoid from Neolitsea parvigemma, represents a promising natural product for further investigation. The synthesized protocol provided in this whitepaper offers a robust framework for its isolation and purification. The potential anti-inflammatory and cytotoxic activities, inferred from studies on its isomer lupeol, highlight the need for dedicated biological screening of this compound. Future research should focus on the definitive elucidation of its mechanisms of action and the evaluation of its therapeutic efficacy in preclinical models. Such studies will be crucial in unlocking the full potential of this compound as a lead compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Genus Neolitsea of Lauraceae: A Phytochemical and Biological Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lupeol Counteracts the Proinflammatory Signalling Triggered in Macrophages by 7-Keto-Cholesterol: New Perspectives in the Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lupeol inhibits proliferation of human prostate cancer cells by targeting β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Epilupeol: A Technical Guide to Its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the pharmacological properties of lupeol, a pentacyclic triterpene. Epilupeol, its 3α-hydroxy epimer, is significantly less studied. This guide summarizes the currently available data specifically for this compound and, for comparative and contextual purposes, provides a comprehensive overview of the well-researched pharmacological activities of its isomer, lupeol. The information on lupeol should be considered as potentially indicative but not definitive of this compound's properties until further specific research is conducted.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C30H50O. It is an isomer of lupeol, differing in the stereochemistry of the hydroxyl group at the C-3 position. While sharing the same basic carbon skeleton, this structural nuance can lead to significant differences in biological activity. This compound has been identified as a constituent of various plants, including Boswellia frereana.

Pharmacological Properties of this compound (Limited Data)

Current research on the specific pharmacological properties of this compound is limited. However, preliminary studies indicate its potential in the following areas:

-

Anti-inflammatory Activity: this compound has been identified as the principal constituent of Boswellia frereana and has demonstrated anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity and nitric oxide (NO) production in activated macrophages[1].

-

Cytotoxic Effects: Studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines, suggesting potential for further investigation as an anticancer agent[1].

Quantitative Data for this compound

The available quantitative data for this compound is sparse. A key finding is its inhibitory concentration (IC50) in an anti-inflammatory assay:

| Activity | Assay | IC50 Value | Reference |

| Anti-inflammatory | Inhibition of edema induced by phorbol 12-myristate 13-acetate in mice | 0.83 μmol | [1] |

Pharmacological Properties of Lupeol (Isomer of this compound)

Given the limited data on this compound, the extensive research on its isomer, lupeol, provides a valuable framework for potential areas of investigation for this compound. Lupeol has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects[2][3][4].

Anti-inflammatory and Anti-arthritic Activities of Lupeol

Lupeol exerts potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5]. The anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways[1][3]. In animal models, lupeol has been shown to reduce paw edema in carrageenan-induced arthritis[6].

Anticancer Activity of Lupeol

Lupeol has demonstrated significant anticancer potential against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Lupeol induces programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2[7][8].

-

Inhibition of Cell Proliferation: It can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells[7].

-

Modulation of Signaling Pathways: Lupeol has been shown to interfere with several key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways[9].

The following table summarizes some of the reported IC50 values for lupeol against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 80 | [7][10] |

| PC-3 | Prostate Cancer | 50 - 800 (dose-dependent) | [7] |

| A427 | Lung Cancer | Not specified | [11] |

| SMMC7721 | Hepatocellular Carcinoma | Not specified | [9] |

| HL-60 | Promyelotic Leukemia | Not specified | [9] |

| B16 2F2 | Mouse Melanoma | 10 (induces differentiation) | [12] |

Signaling Pathways Modulated by Lupeol

The pharmacological effects of lupeol are attributed to its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the targeted development of lupeol and its derivatives, and potentially this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Lupeol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes[1][3][13].

Caption: Lupeol's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Lupeol has been observed to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, contributing to its anticancer effects[12][14].

Caption: Lupeol's modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible investigation of the pharmacological properties of compounds like this compound. The following are representative protocols for assays commonly used to evaluate the anti-inflammatory and anticancer activities of triterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or Lupeol stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO) for 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound or Lupeol suspension (in a suitable vehicle, e.g., 1% Tween 80 in saline)

-

Carrageenan solution (1% w/v in saline)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week.

-

Divide animals into groups (n=6-8 per group): Vehicle control, test compound (various doses), and positive control.

-

Administer the test compound or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound possesses anti-inflammatory and cytotoxic properties, warranting further investigation. The extensive research on its isomer, lupeol, provides a strong rationale for exploring similar pharmacological activities and mechanisms of action for this compound.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: In-depth studies are needed to fully characterize the anti-inflammatory, anticancer, and other potential pharmacological activities of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial. Direct comparisons with lupeol will be valuable to understand the impact of the C-3 hydroxyl stereochemistry on biological activity.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound is essential for its development as a therapeutic agent.

-

In Vivo Efficacy Studies: Well-designed animal models are required to confirm the in vivo efficacy of this compound in relevant disease models.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for the treatment of inflammatory diseases and cancer.

References

- 1. Hp-tlc densitometric analysis of lupeol from elephantopus scaber [linn.] [wisdomlib.org]

- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 6. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 13. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Epilupeol: A Technical Guide to its Chemical Identity, Synthesis, and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilupeol, a pentacyclic triterpenoid, is a natural compound of significant interest in the scientific community, particularly for its potential therapeutic applications. As a derivative of lupeol, it has been identified in various plant species and is recognized for its diverse biological activities, including noteworthy anti-inflammatory and antioxidative effects. This technical guide provides a comprehensive overview of this compound's chemical identifiers, a detailed experimental protocol for its synthesis, and an exploration of its molecular mechanisms of action, specifically focusing on its role in modulating inflammatory signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identifiers of this compound

Accurate identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 4439-99-0[1] |

| IUPAC Name | (1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol[1] |

| Molecular Formula | C30H50O[1] |

| Molecular Weight | 426.7 g/mol [1] |

| InChI | InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1[1] |

| InChIKey | MQYXUWHLBZFQQO-ISZJTHHZSA-N[1] |

| Canonical SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C[1] |

| Isomeric SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--O)C)C[1] |

Experimental Protocols

Synthesis of this compound via Chemoselective Hydrogenation of Lupenone

A key method for obtaining this compound is through the chemoselective hydrogenation of lupenone. This process selectively reduces the carbonyl group of lupenone to a hydroxyl group, yielding this compound.

Materials:

-

Lupenone

-

Platinum-based organotin catalyst (e.g., Pt-Sn supported on silica)[1]

-

2-Propanol (solvent)[1]

-

Autoclave reactor[1]

-

Hydrogen gas (H2)[1]

-

Thin-layer chromatography (TLC) plates[1]

-

Sodium borohydride (NaBH4) for control synthesis[1]

Procedure:

-

Catalyst Preparation: A Pt-Sn catalyst supported on silica can be prepared by contacting a functionalized silica support with an aqueous solution of a platinum precursor, followed by calcination and reduction in a hydrogen atmosphere.[1]

-

Hydrogenation Reaction:

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), using an this compound standard for comparison. The standard can be prepared by the reduction of lupenone with sodium borohydride.[1]

-

Work-up and Purification: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While research is ongoing, studies on the closely related compound lupeol provide significant insights into the likely mechanism of action for this compound. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the transcription of pro-inflammatory genes. Specifically, the activation of NF-κB and MAPK pathways results in the increased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.

Lupeol has been shown to inhibit the phosphorylation and degradation of IκBα, which is a critical step in the activation of NF-κB.[2] By preventing the activation of NF-κB, lupeol effectively suppresses the expression of iNOS and COX-2.[3] It is highly probable that this compound follows a similar mechanism of action.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. This guide has provided essential technical information, including its chemical identifiers, a detailed synthetic protocol, and an overview of its molecular mechanism of action. The ability of this compound to inhibit key inflammatory pathways, such as NF-κB and MAPK, and consequently suppress the production of inflammatory mediators, underscores its potential for the development of novel anti-inflammatory therapeutics. Further research into the specific molecular targets and clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Epilupeol Targets: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Target Identification for Novel Natural Products

Epilupeol, a pentacyclic triterpenoid, represents a class of structurally complex natural products with significant therapeutic potential. However, a critical bottleneck in the development of such novel compounds is the identification of their molecular targets. Traditional experimental approaches to target deconvolution can be both time-consuming and resource-intensive. This guide provides a comprehensive, in-depth technical workflow for the in silico prediction and subsequent experimental validation of molecular targets for this compound, serving as a blueprint for the target identification of other novel natural products.

This document outlines a systematic and integrated approach, commencing with computational screening methodologies to generate a high-confidence list of putative protein targets. These computational predictions are then followed by detailed protocols for rigorous experimental validation. All quantitative data are presented in structured tables for clarity, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

In Silico Target Prediction Workflow

The foundational step in identifying the molecular targets of this compound is a multi-pronged in silico approach that leverages the compound's structure to query vast biological databases. This workflow, depicted below, integrates several computational techniques to generate a robust, prioritized list of potential protein interactions.

Data Acquisition: this compound Structure

The initial requirement for any in silico study is the three-dimensional structure of the ligand. The 3D conformer of this compound can be obtained from public databases such as PubChem in SDF or MOL2 formats, which are compatible with most molecular modeling software.[1]

Reverse Docking: Screening Against the Proteome

Reverse docking is a computational technique that predicts the potential protein targets of a small molecule by docking it against a large library of protein structures.[2][3][4][5] This approach is invaluable for identifying potential off-target effects and for drug repurposing.[5]

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Using AutoDock Tools (ADT), add Gasteiger charges and merge non-polar hydrogens to create the this compound.pdbqt file.

-

-

Receptor Library Preparation:

-

Download a curated library of human protein structures from databases like the Protein Data Bank (PDB) or a specialized database such as PDBbind.[6]

-

For each protein, remove water molecules and co-crystallized ligands.

-

Using ADT, add polar hydrogens and Gasteiger charges, and save each protein in PDBQT format.

-

-

Docking Simulation:

-

Define the search space (grid box) for each protein to encompass the known binding site or the entire protein surface for blind docking.

-

Automate the docking process using a scripting language (e.g., Python or Bash) to loop through the protein library and execute AutoDock Vina for each protein with the prepared this compound PDBQT file.

-

-

Data Analysis and Hit Prioritization:

-

Rank the docked proteins based on their binding affinity scores (kcal/mol) provided by AutoDock Vina.

-

Filter the results based on a predefined binding energy cutoff (e.g., ≤ -7.0 kcal/mol).

-

Perform a visual inspection of the top-ranked protein-ligand complexes to assess the plausibility of the binding pose and interactions.

-

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[2][7][8][9][10][11][12] This can be performed using ligand-based or structure-based approaches. Given the lack of known binders for this compound, a structure-based approach using the top hits from reverse docking is recommended.

-

Model Generation:

-

Select the top-ranked protein-ligand complexes from the reverse docking screen.

-

Using software such as Discovery Studio or Pharmit, generate pharmacophore models based on the interactions observed in the docked poses. Key features include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore-Based Virtual Screening:

-

Use the generated pharmacophore models as queries to screen large compound databases (e.g., ZINC, ChEMBL).

-

The aim is to identify molecules with different scaffolds but similar pharmacophoric features, which can provide insights into the mechanism of action.

-

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

To further refine the list of putative targets and assess the stability of the predicted protein-ligand interactions, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of the complex over time at an atomistic level.[13][14][15][16][17]

-

System Preparation:

-

Prepare the topology and parameter files for both the protein (from reverse docking) and this compound. The CHARMM36 force field is commonly used for proteins, and ligand parameters can be generated using servers like CGenFF.

-

Place the protein-ligand complex in a simulation box and solvate it with a water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Simulation Execution:

-

Perform energy minimization to remove steric clashes.

-

Conduct a two-phase equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) to stabilize the system.

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the interaction.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bonds and other non-covalent interactions between the protein and this compound over time.

-

Quantitative Data Summary: Leveraging Data from the Isomer Lupeol

Due to the limited availability of published bioactivity data for this compound, we present quantitative data for its structural isomer, Lupeol. This data serves as a valuable proxy for guiding the experimental validation phase, particularly in selecting relevant cancer cell lines and inflammatory assays. Lupeol has demonstrated significant anti-cancer and anti-inflammatory properties.[18][19][20][21]

| Cell Line | Cancer Type | Lupeol IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 42.55 - 80 | [20][21] |

| MDA-MB-231 | Breast Cancer | 62.24 | [21] |

| CEM | T-lymphoblastic Leukemia | 50 | [18] |

| A-549 | Lung Carcinoma | 50 | [18] |

| HeLa | Cervical Carcinoma | 37 | [18] |

| G361 | Malignant Melanoma | 50 | [18] |

| LCLs | EBV-transformed Lymphoblastoid Cells | 51.8 (72h) | [19] |

Table 1: In Vitro Anticancer Activity of Lupeol

| Target/Assay | Effect | Lupeol IC50 (µM) | Reference |

| Soybean lipoxygenase-1 | Inhibition | 35 | [18] |

| Pro-inflammatory Cytokines (TNF-α, IL-β) | Decreased generation | - | [18] |

Table 2: In Vitro Anti-inflammatory Activity of Lupeol

Experimental Validation of Predicted Targets

Following the in silico prediction and prioritization of potential targets, experimental validation is crucial to confirm direct physical binding and functional modulation. The following protocols detail key biophysical and cell-based assays for target validation.

Surface Plasmon Resonance (SPR): Quantifying Binding Affinity and Kinetics

SPR is a label-free optical technique used to measure the binding affinity and kinetics of a small molecule to a protein target in real-time.[7][8][22][23][24]

-

Protein Immobilization:

-

Immobilize the purified recombinant target protein (ligand) onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the protein solution over the activated surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound (analyte) in a suitable running buffer.

-

Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, generating a sensorgram.

-

After each injection, regenerate the sensor surface using a mild regeneration buffer to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful method to verify the direct binding of a compound to its target protein in intact cells or cell lysates.[25][26][27][28][29] The principle is based on the ligand-induced thermal stabilization of the target protein.

-

Cell Treatment:

-

Culture a relevant cell line (selected based on the predicted target's expression and Lupeol's bioactivity data) to ~80% confluency.

-

Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffer containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

-

-

Protein Detection and Analysis:

-

Quantify the amount of soluble target protein in the supernatant at each temperature point using Western blotting.

-

Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Western Blot: Assessing Downstream Functional Effects

Western blotting is used to detect the target protein and to assess whether this compound modulates its expression or activity (e.g., phosphorylation status) and the downstream signaling pathways.[6][30][31][32][33]

-

Sample Preparation:

-

Treat cells with this compound as described for CETSA.

-

Lyse the cells and quantify the total protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (and its phosphorylated form, if applicable).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation upon treatment with this compound.

-

Hypothesized Signaling Pathway Modulation

Based on the known anti-inflammatory and anti-cancer activities of the related compound Lupeol, it is plausible that this compound may modulate key signaling pathways such as the NF-κB pathway.[19] The diagram below illustrates a hypothesized mechanism where this compound could inhibit the NF-κB signaling cascade, a central mediator of inflammation and cell survival.

Conclusion

The integrated workflow presented in this guide provides a robust framework for the in silico prediction and experimental validation of molecular targets for this compound. By combining reverse docking, pharmacophore modeling, and molecular dynamics simulations, researchers can efficiently generate a high-confidence list of putative targets. Subsequent validation using SPR, CETSA, and Western blotting can confirm these predictions and elucidate the compound's mechanism of action. While the provided quantitative data for Lupeol serves as a valuable starting point, further experimental studies are required to determine the specific bioactivity and molecular targets of this compound. This comprehensive approach will undoubtedly accelerate the development of this compound and other promising natural products as novel therapeutic agents.

References

- 1. This compound | C30H50O | CID 5270628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 12. youtube.com [youtube.com]

- 13. GROMACS Tutorials [mdtutorials.com]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. LigParGen Server [zarbi.chem.yale.edu]

- 18. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. portlandpress.com [portlandpress.com]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 28. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. azurebiosystems.com [azurebiosystems.com]

- 32. ptglab.com [ptglab.com]

- 33. bosterbio.com [bosterbio.com]

Epilupeol: A Technical Guide to its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilupeol, a pentacyclic triterpenoid, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential. Drawing on available data for this compound and its close structural isomer, Lupeol, this document details its inhibitory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Furthermore, it elucidates its role in the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling cascades involved in the anti-inflammatory action of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a naturally occurring triterpenoid found in various plant species, has demonstrated potent anti-inflammatory and antioxidative effects.[1] It is a derivative of Lupeol, another well-studied triterpenoid with a wide range of pharmacological activities.[1] This guide synthesizes the current understanding of the anti-inflammatory mechanism of action of this compound, leveraging the extensive research conducted on its isomer, Lupeol, to provide a detailed molecular picture.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its isomer Lupeol are multi-faceted, targeting several key signaling pathways and molecular mediators of inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Lupeol has been shown to effectively inhibit NF-κB activation.[2][3][4] This inhibition is achieved through the suppression of IκBα phosphorylation and degradation, which are critical steps for the nuclear translocation and activation of NF-κB.[2][4] By preventing the activation of NF-κB, this compound can effectively downregulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, play crucial roles in transducing extracellular signals to cellular responses, including inflammation. In silico docking studies have suggested that Lupeol can effectively bind to and potentially inhibit key proteins in the MAPK pathway, such as Raf-1, MEK, and ERK.[5] Furthermore, experimental evidence has shown that Lupeol can decrease the phosphorylation of p38 MAPK, thereby attenuating downstream inflammatory signaling.[6]

Inhibition of Pro-inflammatory Enzymes

This compound and Lupeol also exert their anti-inflammatory effects by directly targeting enzymes responsible for the synthesis of inflammatory mediators.

-